2-{3-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol
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Overview
Description
2-{3-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol is a complex organic compound that features a triazole ring, a phenyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction or similar coupling reactions.
Attachment of the Hydroxyphenyl Group: This step often involves the use of a Suzuki coupling reaction to attach the hydroxyphenyl group to the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and reaction conditions that are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl derivatives and other reduced forms.
Substitution: Various substituted phenyl and triazole derivatives.
Scientific Research Applications
2-{3-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{3-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{3-[(E)-2-(4-hydroxyphenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol: Similar structure but with a different position of the hydroxy group.
2-{3-[(E)-2-(2-methoxyphenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
The unique combination of the triazole ring, phenyl group, and hydroxyphenyl group in 2-{3-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H17N3O2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1,2,4-triazol-3-yl]ethenyl]phenol |
InChI |
InChI=1S/C22H17N3O2/c26-19-12-6-4-8-16(19)14-15-21-23-22(18-11-5-7-13-20(18)27)25(24-21)17-9-2-1-3-10-17/h1-15,26-27H/b15-14+ |
InChI Key |
GGVQWZLCBIOGKE-CCEZHUSRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)/C=C/C3=CC=CC=C3O)C4=CC=CC=C4O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)C=CC3=CC=CC=C3O)C4=CC=CC=C4O |
Origin of Product |
United States |
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